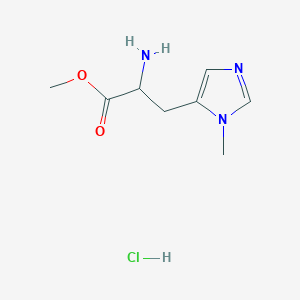
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol
Overview
Description
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol, also known as DMHP, is a synthetic molecule with a variety of uses in laboratory research. It is a hydrazone, a type of organic compound containing a nitrogen-nitrogen double bond, and is widely used in scientific research as a reagent for biochemical and physiological studies.
Scientific Research Applications
Pharmacology
In pharmacology, 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol is explored for its potential as a precursor in the synthesis of pharmaceutical compounds. Its phenylhydrazine group could be involved in the formation of hydrazone linkages which are common in various drug molecules .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for reactions in multiple functional groups, making it a valuable reagent for constructing complex organic molecules .
Analytical Chemistry
In analytical chemistry, 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol could be used as a standard or reference compound in chromatography and spectrometry due to its unique chemical signature .
Biochemistry Research
Researchers in biochemistry may utilize this compound to study enzyme-substrate interactions, particularly with enzymes that interact with phenylhydrazine derivatives. It can help in understanding the biochemical pathways involving similar structures .
Materials Science
Environmental Science
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol: could be used in environmental science to study the degradation of organic compounds in the environment or to develop new methods for the detection of phenolic residues in water sources .
properties
IUPAC Name |
3-(N-aminoanilino)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11(2,9-14)8-13(12)10-6-4-3-5-7-10/h3-7,14H,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSABSCWJMXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C1=CC=CC=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(tert-Butoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B1435456.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1435459.png)









